Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate
Overview
Description
Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol It is a derivative of pyridine, featuring a bromomethyl group at the 6-position and a tert-butyl carbamate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate typically involves the bromination of a pyridine derivative followed by the introduction of the tert-butyl carbamate group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide (BPO). The reaction is carried out under mild conditions to ensure selective bromination at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine ring or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-(bromofuro[3,2-b]pyridin-2-yl)methylcarbamate: This compound features a similar structure but with a furo[3,2-b]pyridine ring instead of a pyridine ring.
6-(Bromomethyl)pyridin-2-ylcarbamate: Lacks the tert-butyl group, which can affect its reactivity and solubility.
Uniqueness
Tert-butyl 6-(bromomethyl)pyridin-2-ylcarbamate is unique due to the presence of both the bromomethyl and tert-butyl carbamate groups.
Properties
IUPAC Name |
tert-butyl N-[6-(bromomethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRNZPGQEIKABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618774 | |
Record name | tert-Butyl [6-(bromomethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400781-16-0 | |
Record name | tert-Butyl [6-(bromomethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.